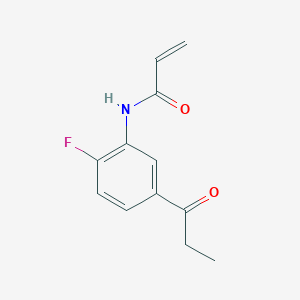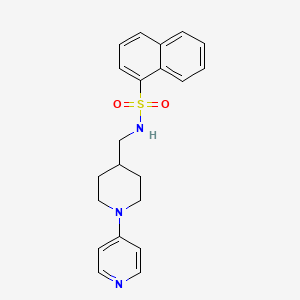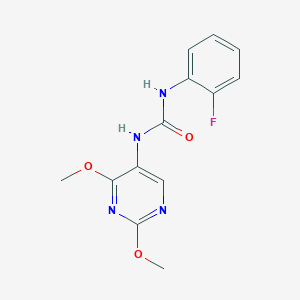
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacterial and viral infections, and neurodegenerative disorders. This compound has been found to inhibit the activity of various kinases, including PI3K, Akt, and mTOR, which are involved in the growth and survival of cancer cells. It has also been found to inhibit the activity of various enzymes and proteins involved in bacterial and viral infections, such as DNA gyrase and topoisomerase IV. Furthermore, it has been found to activate various signaling pathways that are involved in the protection of neurons against oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and viral growth, and protect neurons against oxidative stress and inflammation. Furthermore, it has been found to modulate various signaling pathways involved in the regulation of cell growth, survival, and differentiation. This compound has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide in lab experiments include its unique properties, low toxicity profile, and potential applications in the field of medicine. However, there are also some limitations associated with its use in lab experiments, such as its high cost, complex synthesis method, and limited availability.
Zukünftige Richtungen
There are several future directions for research involving 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide. These include the development of more efficient and cost-effective synthesis methods, the identification of its potential applications in the treatment of other diseases, and the investigation of its mechanism of action and biochemical and physiological effects in more detail. Furthermore, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds for drug development.
Synthesemethoden
The synthesis of 3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide involves the reaction of 3-chloro-2,4-difluorobenzoyl chloride with cyanomethylpropan-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst at a specific temperature and pressure. The resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, bacterial and viral infections, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, it has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2N2O/c1-7(2)17(6-5-16)12(18)8-3-4-9(14)10(13)11(8)15/h3-4,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKKRGMLRAXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(cyanomethyl)-2,4-difluoro-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(7-Azabicyclo[2.2.1]heptan-7-yl)-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2427105.png)
![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)


![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2427113.png)

![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)
![4-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2427119.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427121.png)

